1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

Thermal Stability Purification Process Chemistry

Opt for 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene for its unmatched ortho-chloro substitution, creating a unique electronic/steric environment for reliable nucleophilic substitutions. Its high boiling point (413.7±25.0 °C) prevents loss during elevated-temperature reactions, while the para-nitrophenoxy group serves as a chromophoric handle for monitoring and future functionalization. Minimize experimental variance—choose this specific isomer.

Molecular Formula C13H10ClNO3
Molecular Weight 263.67 g/mol
CAS No. 56532-65-1
Cat. No. B183198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-[(4-nitrophenoxy)methyl]benzene
CAS56532-65-1
Synonyms4-((2-chlorophenyl)methoxy)-1-nitrobenzene
cobtorin
SS17 compound
Molecular FormulaC13H10ClNO3
Molecular Weight263.67 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC2=CC=C(C=C2)[N+](=O)[O-])Cl
InChIInChI=1S/C13H10ClNO3/c14-13-4-2-1-3-10(13)9-18-12-7-5-11(6-8-12)15(16)17/h1-8H,9H2
InChIKeyLDIFYZGCGRNXGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1): Baseline Physicochemical and Synthetic Profile for Procurement Evaluation


1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is a substituted aromatic ether belonging to the class of ortho-chlorobenzyl 4-nitrophenyl ethers, with a molecular formula of C₁₃H₁₀ClNO₃ and a molecular weight of 263.68 g/mol . It is commonly employed as a synthetic intermediate in medicinal chemistry and organic synthesis, particularly in the preparation of complex molecules via nucleophilic substitution and further functionalization of its nitro and chloro groups . Commercially, the compound is available at a certified purity of ≥98% and demonstrates a predicted density of 1.3±0.1 g/cm³ and a boiling point of 413.7±25.0 °C at 760 mmHg, with a calculated LogP of 4.58 indicating significant hydrophobicity . These baseline characteristics are essential for evaluating batch consistency and suitability for downstream applications, yet they do not inherently differentiate this compound from its positional isomers or other nitroaromatic benzyl ethers, underscoring the necessity for a deeper, comparator-based analysis of its specific performance advantages.

Why Generic Substitution of 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1) Fails: Evidence-Based Risks in Reactivity, Selectivity, and Downstream Performance


The practice of substituting a structurally analogous compound for 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene, such as its para-chloro isomer or a reduced amine analog, carries quantifiable risks that directly impact synthetic success and assay reproducibility. The ortho-chloro substitution on the benzyl ring, combined with the para-nitro group on the phenoxy moiety, creates a unique electronic and steric environment. This specific arrangement alters the reactivity of the benzylic chloride towards nucleophiles, with literature demonstrating that the hydrolysis rate of a p-nitrobenzyl chloride differs by a factor of approximately 5 compared to a phenyl-substituted analog, and that para-nitro substitution substantially changes the kinetic profile relative to unsubstituted benzyl chloride [1][2]. Furthermore, the physical properties that govern purification and handling—such as melting point, boiling point, and predicted LogP—are significantly shifted by even minor structural changes, as evidenced by a nearly 100 °C difference in boiling point between this compound and its reduced 2-chlorophenyl 4'-nitrophenyl ether analog . Without direct quantitative evidence to prove a generic alternative performs equivalently in the specific reaction or biological model of interest, substitution introduces unnecessary variance and is a demonstrable risk to experimental continuity and batch-to-batch consistency.

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1) Product-Specific Quantitative Evidence Guide


Volatility and Thermal Stability: A Direct Comparison of Boiling Point and Density with the Reduced Analog 1-Chloro-2-(4-nitrophenoxy)benzene

The ortho-chlorobenzyl 4-nitrophenyl ether (target) exhibits a significantly higher boiling point of 413.7±25.0 °C at 760 mmHg compared to its direct structural analog, 1-chloro-2-(4-nitrophenoxy)benzene, which has a boiling point of 204-206 °C (at 25 Torr) . This near-doubling of the boiling point indicates substantially lower volatility and different thermal behavior. The predicted density for the target compound is 1.3±0.1 g/cm³, whereas the analog has a predicted density of 1.316±0.06 g/cm³, showing a high degree of similarity .

Thermal Stability Purification Process Chemistry

Electronic Activation for Nucleophilic Substitution: Comparative Kinetic Evidence from Benzyl Chloride and 4-Nitrobenzyl Chloride Systems

The benzylic chloride in 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is structurally analogous to 4-nitrobenzyl chloride, a well-characterized electrophile. Literature reports that in base-catalyzed hydrolysis, the rate of reaction for a p-nitrobenzyl chloride derivative is approximately 5 times faster than that of a phenyl-substituted analog, due to stabilization of the developing carbanion by the nitro group [1]. Further class-level inference shows that para-nitro substitution significantly increases reactivity compared to unsubstituted benzyl chloride, which hydrolyzes much more slowly [2].

Nucleophilic Substitution Reaction Kinetics Medicinal Chemistry

Synthetic Utility and Yield in Etherification: A Direct Comparison with the Para-Chloro Isomer 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene

The ortho-chloro isomer (target compound) is distinct from its para-chloro isomer, 1-Chloro-4-[(4-nitrophenoxy)methyl]benzene (CAS 60094-71-5), which is synthesized under similar conditions from 4-chlorobenzyl bromide and 4-nitrophenol with potassium carbonate in DMF . While no direct comparative yield study was identified, the reported synthesis of the para-isomer in 98% yield provides a benchmark for class expectations. The ortho-substitution pattern of the target compound introduces steric and electronic differences that can alter reaction selectivity and product stability, making it a non-substitutable intermediate for specific medicinal chemistry campaigns where the ortho-chloro configuration is critical for downstream pharmacophore development .

Synthetic Yield Reaction Efficiency Process Optimization

Hydrophobicity and Predicted Physicochemical Properties: Comparison with Key Analogs for Compound Library Design

The predicted LogP for 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is 4.58, indicating high hydrophobicity . This value can be compared to related compounds: 4-nitrobenzyl chloride has a reported LogP of 2.61 , and the reduced amine analog would have a significantly lower LogP. The high LogP of the target compound is a key parameter for predicting membrane permeability and solubility in drug discovery contexts, offering a distinct property profile compared to more polar or less chlorinated analogs.

Physicochemical Properties LogP Medicinal Chemistry

Purity and Storage Specifications: A Benchmark for Reproducible Research and Scale-Up

Commercial availability of 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is specified at a purity of ≥98% . This purity level is consistent with the ≥98% purity often reported for the para-isomer and other related intermediates . While not a differentiator in absolute terms, the stated purity and recommended storage conditions (sealed, dry, 2-8°C) provide a verifiable benchmark for procurement. Any deviation from this purity, particularly in generic substitutes, can introduce unknown impurities that may act as catalysts, inhibitors, or side-reaction partners, undermining experimental reproducibility.

Quality Control Batch Consistency Reproducibility

1-Chloro-2-[(4-nitrophenoxy)methyl]benzene (CAS 56532-65-1): Best-Fit Research and Industrial Application Scenarios Based on Evidence


Medicinal Chemistry: Synthesis of Ortho-Chloro Substituted Bioactive Scaffolds

Given the established reactivity of its benzylic chloride group [1], 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene is an ideal intermediate for the construction of ortho-chloro substituted benzyl ether pharmacophores. The ortho-chloro substitution pattern is non-interchangeable with its para-isomer and can critically influence target binding and selectivity in drug discovery programs. It serves as a key building block for introducing the 4-nitrophenoxy moiety into more complex molecules via nucleophilic displacement.

Process Chemistry: High-Temperature Synthesis Requiring Low Volatility Intermediates

The compound's significantly higher boiling point (413.7±25.0 °C) relative to a structurally similar analog (1-chloro-2-(4-nitrophenoxy)benzene, boiling point ~204-206 °C) [1] makes it a superior choice for reaction sequences involving elevated temperatures or reduced pressure, where the loss of more volatile intermediates could compromise yield and reaction stoichiometry.

Chemical Biology: Probe Development and Target Engagement Studies

The combination of a reactive benzylic chloride electrophile [1] with a chromophoric para-nitrophenoxy group enables the synthesis of activity-based probes or covalent inhibitors. The nitro group can serve as a spectroscopic handle (UV/Vis) for monitoring reactions or for subsequent reduction to an amine for further bioconjugation, while the high LogP of 4.58 suggests utility in studies targeting hydrophobic cellular compartments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Chloro-2-[(4-nitrophenoxy)methyl]benzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.